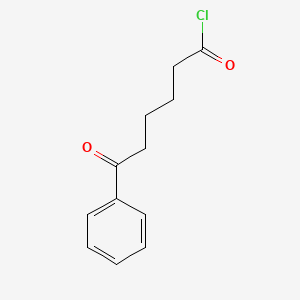
6-Oxo-6-phenylhexanoyl chloride
Vue d'ensemble
Description
6-Oxo-6-phenylhexanoyl chloride (OPC) is a chemical compound with the molecular formula C12H13ClO2 . It is widely used in scientific research.
Synthesis Analysis
The synthesis of this compound involves Friedel-Crafts acylation of benzene with ester chlorides of dicarboxylic acids . The resulting esters are then hydrolyzed to the free acids . These acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
This compound has been used in acylation reactions with various aromatic systems . For example, it has been used in the acylation of ferrocene, ruthenocene, and tricarbonyl(7j-cyclopentadienyl)manganese .Physical And Chemical Properties Analysis
The molecular weight of this compound is 224.68 g/mol. More detailed physical and chemical properties are not available in the search results.Relevant Papers The paper “Acylations of metallocenes with co-oxo-co-phenylalkanoyl chlorides” discusses the use of this compound in acylation reactions . Another paper titled “N-Acylhomoserine lactone quorum-sensing molecules are modified and degraded by Rhodococcus erythropolis W2 by both amidolytic and novel oxidoreductase activities” also mentions this compound .
Applications De Recherche Scientifique
Antibiofouling Nanofiltration Membranes
Singh et al. (2012) developed antibiofouling nanofiltration (NF) membranes using a new siloxane monomer. These membranes demonstrated high hydrophilicity, low surface roughness, and good permeability, making them efficient for desalting and purification of water with moderate salt content. This technology can be vital for water treatment and desalination processes, particularly in regions with limited freshwater resources (Singh, Prakash, Kulshrestha, & Shahi, 2012).
Swern Oxidation Modification
Liu and Vederas (1996) modified the Swern oxidation process, commonly used for converting alcohols into aldehydes or ketones. They utilized a new sulfoxide that allows for high-yield conversion and can be easily separated and recycled. This modification has significant implications for organic synthesis and industrial applications (Liu & Vederas, 1996).
Fluorescent Sensor for Toxic Chemical Detection
Zhang et al. (2017) designed a fluorescent sensor for detecting oxalyl chloride and phosgene, two highly toxic chemicals used in industrial processes. The sensor operates on a “turn-on” fluorescence mode and exhibits remarkable selectivity and sensitivity, making it a potential tool for monitoring and ensuring safety in industrial and public environments (Zhang et al., 2017).
Crystal Structure Analysis
Feeder and Jones (1994) observed two polymorphs of 6-oxo-6-(phenylamino)hexanoic acid, contributing to the understanding of its molecular structure and properties. This research aids in the comprehension of the compound's behavior in various applications, such as in pharmaceutical and material science (Feeder & Jones, 1994).
Biodegradation of Environmental Pollutants
Catelani et al. (1973) identified a compound in the degradation pathway of biphenyl, a pollutant, by Pseudomonas putida. Understanding these pathways is crucial for developing bioremediation strategies for environmental cleanup (Catelani, Colombi, Sorlini, & Treccani, 1973).
Mécanisme D'action
Target of Action
The primary target of 6-Oxo-6-phenylhexanoyl chloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO is a strategy used in the treatment of gout and other hyperuricemia-associated diseases .
Mode of Action
It’s suggested that it may act as an inhibitor of xo . Inhibitors of XO work by binding to the active site of the enzyme, preventing it from interacting with its substrate and thus blocking the enzyme’s activity. This results in a decrease in the production of uric acid, which can help to alleviate the symptoms of conditions like gout.
Biochemical Pathways
The compound’s interaction with XO affects the purine metabolism pathway. By inhibiting XO, the conversion of hypoxanthine to xanthine and xanthine to uric acid is blocked. This can lead to a decrease in the levels of uric acid in the body, which can have downstream effects on conditions like gout and other hyperuricemia-associated diseases .
Result of Action
The molecular and cellular effects of this compound’s action would primarily be a reduction in the levels of uric acid in the body due to the inhibition of XO . This could potentially alleviate the symptoms of conditions associated with hyperuricemia.
Propriétés
IUPAC Name |
6-oxo-6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNCVJBJZMYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

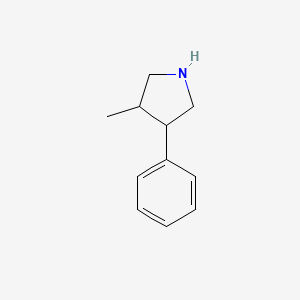

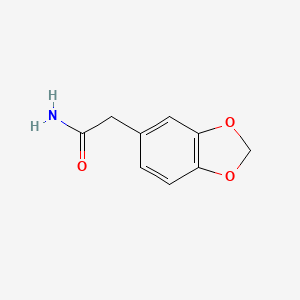

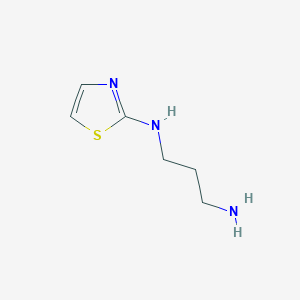

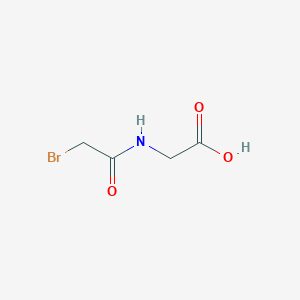

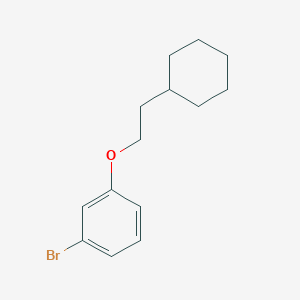
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
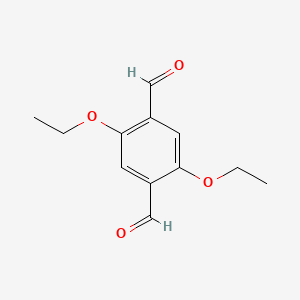
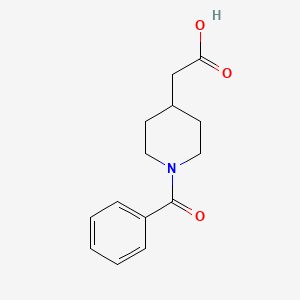
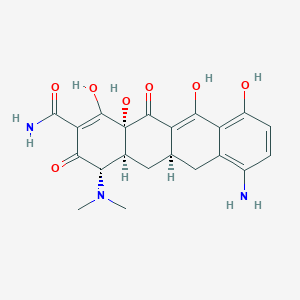
![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)